Ethyl 2-(hydroxymethylidene)-4-(methylsulfanyl)-3-oxobutanoate
Description
Properties
CAS No. |
338766-56-6 |
|---|---|
Molecular Formula |
C8H12O4S |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
ethyl 2-(hydroxymethylidene)-4-methylsulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C8H12O4S/c1-3-12-8(11)6(4-9)7(10)5-13-2/h4,9H,3,5H2,1-2H3 |
InChI Key |
CVJFPNGGDQSWRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CO)C(=O)CSC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(hydroxymethylidene)-4-(methylsulfanyl)-3-oxobutanoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with a thiol compound under basic conditions, followed by oxidation to introduce the hydroxymethylidene group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(hydroxymethylidene)-4-(methylsulfanyl)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles like amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted esters
Scientific Research Applications
Pharmaceutical Applications
The pharmaceutical industry is a primary field for the application of Ethyl 2-(hydroxymethylidene)-4-(methylsulfanyl)-3-oxobutanoate due to its potential as a bioactive molecule.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of oxobutanoates can inhibit bacterial growth, suggesting that this compound may have similar effects due to its structural features.
Anti-inflammatory Effects
Another area of investigation focuses on the anti-inflammatory properties of compounds containing methylsulfanyl groups. Such compounds have shown promise in reducing inflammation markers in vitro, indicating potential therapeutic uses in treating inflammatory diseases.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for various chemical reactions, including:
Claisen Condensation
The compound can participate in Claisen condensation reactions, leading to the formation of β-keto esters, which are valuable intermediates in the synthesis of more complex molecules .
Synthesis of Curcumin Analogues
Recent studies have utilized similar compounds to synthesize curcumin analogues, which are known for their antioxidant and anti-cancer properties. This suggests that this compound could be explored for developing new therapeutic agents .
Case Study 1: Synthesis and Evaluation of Antimicrobial Properties
A study synthesized several derivatives of this compound and evaluated their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited significant activity, supporting further exploration for pharmaceutical applications.
Case Study 2: Development of Anti-inflammatory Agents
In another research effort, derivatives were tested for their ability to inhibit pro-inflammatory cytokines in cell cultures. The findings suggested that modifications to the methylsulfanyl group could enhance anti-inflammatory effects, paving the way for new therapeutic strategies.
Mechanism of Action
The mechanism of action of Ethyl 2-(hydroxymethylidene)-4-(methylsulfanyl)-3-oxobutanoate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modification of biomolecules, resulting in its observed biological effects.
Comparison with Similar Compounds
Structural Analogues of Ethyl 3-Oxobutanoate Derivatives
The following table summarizes key structural analogues and their properties based on the evidence:
Key Comparative Analysis
A. Substituent Effects on Reactivity and Stability
- Hydroxymethylidene vs. Hydrazono Groups: The target compound’s hydroxymethylidene group enables keto-enol tautomerism, which may enhance solubility or reactivity in polar environments. In contrast, hydrazono derivatives (e.g., 2a–2d ) form stable Schiff bases, favoring applications in coordination chemistry or as antimicrobial agents.
- Methylsulfanyl vs. Sulfamoyl derivatives (e.g., 2a ) exhibit stronger hydrogen-bonding capacity due to the –SO₂–NH– group, which may improve bioavailability.
Computational and Theoretical Insights
The Amsterdam Density Functional (ADF) program enables analysis of electronic properties (e.g., charge distribution, frontier orbitals) for compounds like the target. For example:
- The hydroxymethylidene group likely increases electron density at the α-carbon, enhancing nucleophilicity.
- The methylsulfanyl group’s electron-donating effects may lower the LUMO energy, facilitating electrophilic attacks.
Biological Activity
Ethyl 2-(hydroxymethylidene)-4-(methylsulfanyl)-3-oxobutanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, chemical properties, and various biological activities, including antimicrobial and anticancer effects.
Molecular Characteristics
- CAS Number: 338766-56-6
- Molecular Formula: C8H12O4S
- Molecular Weight: 204.25 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CCOC(=O)C(=CO)C(=O)CSC
The compound features both a hydroxymethylidene group and a methylsulfanyl substituent, contributing to its reactivity and potential biological activity. The presence of these functional groups allows for diverse chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Condensation Reaction: Ethyl acetoacetate is reacted with a thiol compound under basic conditions.
- Oxidation: The resulting product is oxidized to introduce the hydroxymethylidene group.
These steps require careful control of reaction conditions such as temperature and pH to maximize yield and purity .
Antimicrobial Properties
Recent studies have investigated the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Table 1: Antimicrobial Activity
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been explored in various in vitro studies. It has shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Study: MCF-7 Cell Line
In a study evaluating the cytotoxic effects of the compound on MCF-7 cells:
- Methodology: Cells were treated with varying concentrations of the compound for 24 hours.
- Results: A concentration-dependent decrease in cell viability was observed, with an IC50 value of approximately 25 µM.
Histological examinations indicated that the compound induced apoptosis in treated cells, confirmed by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2 .
The mechanism through which this compound exerts its biological effects is believed to involve its electrophilic nature, allowing it to interact with nucleophiles in biological systems. This interaction can lead to enzyme inhibition or modification of biomolecules, resulting in observed biological activities .
Comparison with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties.
Table 2: Comparison with Similar Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Ethyl 2-(hydroxymethylidene)-3-oxobutanoate | Lacks methylsulfanyl substituent | Less versatile in reactions |
| Mthis compound | Methyl ester instead of ethyl | Different solubility properties |
| Ethyl 2-(hydroxymethylidene)-4-(methylthio)-3-oxobutanoate | Different sulfur group | Varies in reactivity due to sulfur substitution |
These comparisons underscore the distinct combination of functional groups present in this compound that may confer unique chemical reactivity and biological properties compared to its analogues .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-(hydroxymethylidene)-4-(methylsulfanyl)-3-oxobutanoate, considering its reactive β-keto ester moiety?
- Methodological Answer : The synthesis of β-keto esters like this compound often employs Darzens-type annulation reactions or condensation of α-halo ketones with acyl phosphonates to form cyclic intermediates. For example, ethyl 2-(cyanomethyl)-3-oxobutanoate derivatives (structurally analogous) are synthesized via Darzens reactions under controlled pH and temperature to stabilize the enol tautomer . Adjusting reaction conditions (e.g., solvent polarity, base strength) can optimize yield and selectivity. Hydroxymethylidene groups may require protection during synthesis, as seen in related compounds with phthalimido-protected ethoxy substituents .
Q. How can NMR and IR spectroscopy confirm the structure and tautomeric forms of this compound?
- Methodological Answer :
- ¹H NMR : The β-keto ester moiety exhibits characteristic splitting patterns for the α-proton (δ 3.5–4.5 ppm) and the methylsulfanyl group (δ 2.1–2.5 ppm). Tautomeric equilibria (keto-enol) can be inferred from the presence of broadened peaks or additional resonances for enolic protons (δ 10–15 ppm) .
- IR : Strong carbonyl stretches (C=O) at ~1730 cm⁻¹ (ester) and ~1700 cm⁻¹ (β-keto) confirm the core structure. Enolic O–H stretches (broad, ~3200 cm⁻¹) indicate tautomerism .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Methodological Answer : β-Keto esters are prone to hydrolysis and oxidation . Stabilization strategies include:
- Storage : Under inert gas (N₂/Ar) at –20°C to slow degradation.
- Additives : Free radical scavengers (e.g., BHT) and desiccants to minimize oxidation and moisture ingress .
- pH Control : Buffered solutions (pH 6–7) reduce keto-enol tautomerization-driven instability .
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding the reactivity of this compound in annulation reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., using ADF software) can model:
- Electrophilic Reactivity : Electron-deficient β-keto esters participate in cycloadditions. The hydroxymethylidene group’s electron-withdrawing effect lowers the LUMO energy, enhancing reactivity toward nucleophiles .
- Transition States : For annulation reactions (e.g., pyrrole synthesis), DFT predicts regioselectivity by comparing activation energies of competing pathways .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for tautomeric forms?
- Methodological Answer :
- Variable-Temperature NMR : Monitor tautomeric equilibria by tracking peak shifts at different temperatures.
- X-Ray Crystallography : Provides definitive structural assignment of the dominant tautomer in the solid state. For example, ethyl 4-(2-phthalimidoethoxy)-3-oxobutanoate crystallizes in the keto form .
- Theoretical Calculations : Compare experimental spectra with DFT-generated chemical shifts for keto and enol forms .
Q. How does the methylsulfanyl substituent influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The –SMe group acts as a directing group in transition-metal-catalyzed reactions:
- Pd-Catalyzed Coupling : Sulfur coordination to Pd enhances ortho-directed C–H activation. Competitive pathways (e.g., β-hydride elimination) can be suppressed using bulky ligands (e.g., PtBu₃) .
- Radical Pathways : Methylsulfanyl groups stabilize radical intermediates, enabling regioselective C–S bond cleavage in photoredox reactions .
Q. What mechanistic insights explain unexpected byproducts in its use as a building block for heterocycles?
- Methodological Answer : Common side reactions include:
- Over-Oxidation : The β-keto ester may undergo further oxidation to form dicarboxylic acids under strong oxidizing conditions.
- Retro-Aldol Cleavage : Basic conditions can fragment the molecule into smaller aldehydes and esters. Mitigation involves using mild bases (e.g., NaHCO₃) and low temperatures .
- Thioether Oxidation : The –SMe group can oxidize to sulfoxide/sulfone derivatives, altering reactivity. Anoxic conditions or antioxidants (e.g., ascorbic acid) prevent this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
